(4,4-Difluorocyclohex-1-en-1-yl)boronic acid (CAS 1401165-15-8) is a highly specialized, sp3-enriched organoboron building block used primarily in Suzuki-Miyaura cross-coupling reactions. It serves as a direct precursor for installing the 4,4-difluorocyclohexenyl moiety into complex active pharmaceutical ingredients (APIs). Unlike standard flat aryl boronic acids, this compound introduces a three-dimensional, fluorinated aliphatic ring that is highly valued in modern medicinal chemistry for modulating lipophilicity, improving metabolic stability, and escaping the 'flatland' of traditional drug design[1]. For procurement professionals and process chemists, the free boronic acid form offers a high-atom-economy alternative to its corresponding pinacol ester, streamlining downstream purification by eliminating pinacol byproducts [2].
Substituting (4,4-Difluorocyclohex-1-en-1-yl)boronic acid with its non-fluorinated analog (cyclohex-1-en-1-ylboronic acid) or a generic phenylboronic acid fundamentally alters the pharmacological and physicochemical profile of the final product. The gem-difluoro group at the C4 position is not merely a structural decoration; it actively blocks cytochrome P450-mediated oxidation, which is a major metabolic liability for unsubstituted cyclohexenyl rings [1]. Furthermore, substituting the free boronic acid with the more common pinacol ester (BPin) variant introduces a significant mass penalty and generates pinacol during cross-coupling, which can complicate trace-level impurity clearance in late-stage API manufacturing [2]. Consequently, for validated synthetic routes requiring specific pharmacokinetic profiles or strict impurity thresholds, generic substitution is unviable.
The incorporation of the 4,4-difluoro moiety significantly protects the cyclohexenyl ring from oxidative metabolism. In comparative human liver microsome (HLM) clearance assays, derivatives containing the 4,4-difluorocyclohexenyl group demonstrate markedly extended half-lives compared to their unsubstituted cyclohexenyl counterparts, as the gem-difluoro substitution effectively blocks CYP450-mediated hydroxylation at the vulnerable C4 position[1].
| Evidence Dimension | Metabolic half-life (HLM clearance) |
| Target Compound Data | High metabolic stability (blocked C4 oxidation) |
| Comparator Or Baseline | Cyclohex-1-en-1-ylboronic acid derivatives (rapid C4 hydroxylation) |
| Quantified Difference | >3-fold increase in metabolic half-life for the fluorinated analog |
| Conditions | Human liver microsome (HLM) stability assays |
Procuring the fluorinated building block is essential for developing drug candidates with viable oral bioavailability and prolonged half-lives.
From a process manufacturing perspective, the free (4,4-Difluorocyclohex-1-en-1-yl)boronic acid (MW 161.94) offers superior atom economy compared to the commonly used pinacol ester (MW 244.09). Utilizing the free acid increases the active boron content per kilogram of procured material and entirely eliminates the generation of pinacol as a cross-coupling byproduct, which often requires additional aqueous washes or chromatography to remove [1].
| Evidence Dimension | Molecular weight and atom economy |
| Target Compound Data | MW 161.94 (100% active moiety transfer minus water) |
| Comparator Or Baseline | (4,4-Difluorocyclohex-1-en-1-yl)boronic acid pinacol ester (MW 244.09) |
| Quantified Difference | ~33% reduction in raw material mass required per mole of active boron |
| Conditions | Stoichiometric calculation for Suzuki-Miyaura cross-coupling |
Selecting the free boronic acid reduces raw material mass requirements and simplifies downstream purification, lowering overall cost-of-goods (COGs) in scaled synthesis.
The gem-difluoro substitution exerts a strong stereoelectronic effect, locking the cyclohexene ring into a preferred half-chair conformation. When compared to flexible unsubstituted cyclohexenyl rings or flat phenyl rings, this pre-organization reduces the entropic penalty upon binding to target proteins, frequently resulting in a 10- to 100-fold improvement in binding affinity (IC50) in structure-activity relationship (SAR) studies[1].
| Evidence Dimension | Target binding affinity (IC50) |
| Target Compound Data | Low entropic penalty, high affinity (low nanomolar IC50) |
| Comparator Or Baseline | Phenylboronic acid or cyclohex-1-en-1-ylboronic acid derivatives |
| Quantified Difference | 10- to 100-fold improvement in target inhibition |
| Conditions | In vitro kinase inhibition assays (e.g., BTK, CDK) |
Buyers targeting high-potency kinase inhibitors must prioritize this specific fluorinated building block to achieve the required conformational lock.
Replacing standard aromatic rings with the sp3-rich 4,4-difluorocyclohexenyl moiety significantly improves the physicochemical properties of the resulting molecules. Compared to phenylboronic acid derivatives, products synthesized from (4,4-Difluorocyclohex-1-en-1-yl)boronic acid exhibit higher fraction sp3 (Fsp3) scores and modulated lipophilicity, which directly correlates with improved aqueous solubility and reduced off-target promiscuity [1].
| Evidence Dimension | Fraction sp3 (Fsp3) and aqueous solubility |
| Target Compound Data | High Fsp3, improved kinetic solubility |
| Comparator Or Baseline | Phenylboronic acid derivatives (Fsp3 = 0 for the ring) |
| Quantified Difference | Measurable increase in thermodynamic solubility and lower logD |
| Conditions | Physicochemical profiling in drug discovery |
Procuring this compound allows medicinal chemists to improve the developability and solubility of pipeline candidates without sacrificing target affinity.
(4,4-Difluorocyclohex-1-en-1-yl)boronic acid is heavily utilized in the synthesis of advanced kinase inhibitors (e.g., BTK, CDK, and EGFR inhibitors). The introduction of the fluorinated ring enhances binding affinity through conformational pre-organization while simultaneously improving the metabolic half-life of the API, making it a critical precursor for oncology and immunology drug pipelines [1].
In pilot-plant and commercial-scale Suzuki-Miyaura cross-coupling reactions, the free boronic acid is preferred over the pinacol ester to maximize atom economy and streamline purification. The absence of pinacol byproducts simplifies the isolation of the active pharmaceutical ingredient, reducing solvent usage and cycle times during downstream processing[2].
For drug discovery programs suffering from poor solubility or high toxicity due to overly flat, aromatic-rich structures, this compound serves as a premium bioisosteric replacement for phenyl rings. It allows chemists to increase the sp3 character of the lead molecule, thereby improving aqueous solubility and reducing off-target effects while maintaining necessary lipophilic interactions [3].